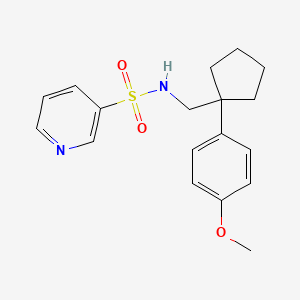

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-23-16-8-6-15(7-9-16)18(10-2-3-11-18)14-20-24(21,22)17-5-4-12-19-13-17/h4-9,12-13,20H,2-3,10-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWQEXOMNLMTIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the cyclopentylmethanol intermediate: This can be achieved by reacting cyclopentanone with a Grignard reagent derived from 4-methoxyphenylmagnesium bromide.

Conversion to the sulfonamide: The intermediate is then reacted with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of N-((1-(4-hydroxyphenyl)cyclopentyl)methyl)pyridine-3-sulfonamide.

Reduction: Formation of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)pyridine-3-amine.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Moieties

(a) Cyclopropanesulfonamide Derivatives ()

The compound N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide shares a cyclopentyl backbone and sulfonamide group but differs in substituents:

- Key Differences: The nitro-pyrrolopyridine group replaces the pyridine-3-sulfonamide, introducing aromatic heterocycles that may enhance π-π stacking interactions.

(b) Methanesulfonamide Derivatives ()

Example: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide

- Key Differences :

Analogues with Cyclopentyl or Aromatic Substitutions

(a) Thiourea Derivatives ()

Compounds like N-{[1-(tert-butoxycarbonyl)indol-3-yl]methyl}-N'-methyl-N'-phenylthiourea (K10) and N-{[(1-tert-butoxycarbonyl)indol-3-yl]methyl}-N'-(4-methoxyphenyl)thiourea (K124):

- Key Differences :

(b) Formoterol-Related Compounds ()

Example: Formoterol-related compound A (1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol):

- Key Differences: Ethanolamine backbone vs. sulfonamide-cyclopentyl structure. The shared 4-methoxyphenyl group suggests a role in enhancing lipophilicity, but the absence of a sulfonamide limits comparative pharmacological overlap .

Comparative Physicochemical Properties

Biological Activity

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article explores the synthesis, biological activity, and research findings related to this compound, along with relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Cyclopentyl Moiety : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Methoxyphenyl Group : Often accomplished via Friedel-Crafts acylation using 4-methoxybenzoyl chloride.

- Attachment of the Pyridine Ring : This can be performed using nucleophilic substitution reactions.

- Sulfonamide Formation : The final step involves the reaction of the sulfonyl chloride with an amine to form the sulfonamide bond.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various human tumor cell lines. For instance, related compounds have shown GI50 values ranging from 1.55 to 2.20 μM against cell lines such as A549 and DU145, indicating potent antitumor properties .

Enzyme Inhibition

Studies have highlighted the compound's potential as an enzyme inhibitor. In particular, its structural characteristics suggest that it may interact with specific protein targets involved in tumorigenesis and inflammation . The presence of the pyridine and sulfonamide groups is crucial for its biological activity.

Cytotoxicity Evaluation

A series of experiments were conducted to assess the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated that this compound could effectively inhibit cell proliferation in a dose-dependent manner.

| Cell Line | GI50 (μM) |

|---|---|

| A549 | 1.55 |

| DU145 | 2.20 |

| KB | 2.40 |

These findings suggest that modifications in the structure can lead to enhanced potency against resistant cancer cell lines.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest it may interfere with key signaling pathways associated with cancer cell survival and proliferation.

Comparison with Similar Compounds

This compound can be compared with other sulfonamide derivatives that also exhibit antitumor activity:

| Compound | GI50 (μM) | Activity |

|---|---|---|

| N-(4-methoxyphenyl)-3-nitropyridin-2-amine | 2.40 | Cytotoxic against HTCL |

| 6-chloro-2-(4-methoxyphenoxy)-3-nitro pyridine | 1.18 | Higher potency than above |

These comparisons indicate that structural variations can significantly impact biological activity .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-((1-(4-methoxyphenyl)cyclopentyl)methyl)pyridine-3-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopentylmethyl group functionalization and sulfonamide coupling. Key steps include:

- Intermediate preparation : Reacting 4-methoxyphenylcyclopentane with bromomethylpyridine under nucleophilic substitution conditions.

- Sulfonamide coupling : Using pyridine-3-sulfonyl chloride in a solvent like dichloromethane or THF, with base catalysis (e.g., triethylamine).

- Optimization : Control temperature (40–60°C), solvent polarity, and reaction time to minimize side products. Purity is verified via HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl and cyclopentylmethyl groups). Discrepancies in peak splitting may indicate stereochemical complexity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical calculations) .

- HPLC : Assess purity (>95%) and detect byproducts. Use C18 columns with acetonitrile/water gradients .

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors structurally analogous to sulfonamide targets (e.g., carbonic anhydrase, COX-2) .

- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., fluorogenic substrates) at varying concentrations (1 nM–10 µM).

- Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and vehicle controls to validate results .

Advanced Research Questions

Q. How to resolve contradictions in NMR data when assigning stereochemistry to the cyclopentylmethyl group?

- Methodological Answer :

- Variable Temperature (VT) NMR : Perform at 298–323 K to distinguish dynamic vs. static stereoisomerism.

- NOESY/ROESY : Identify spatial proximity between cyclopentyl hydrogens and methoxyphenyl protons .

- Computational Modeling : Compare experimental coupling constants with DFT-calculated values for possible conformers .

Q. What strategies mitigate low yields during sulfonamide coupling reactions?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Dichloromethane may limit solubility, reducing yields .

- Catalyst Addition : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.

- Workup Optimization : Extract unreacted sulfonyl chloride with saturated NaHCO₃ to prevent hydrolysis .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Vary substituents on the pyridine ring (e.g., electron-withdrawing groups at C5) and cyclopentylmethyl chain length.

- Biological Testing : Screen analogs against a panel of 10+ enzymes/receptors to identify selectivity trends.

- Data Analysis : Use multivariate regression to correlate logP, steric bulk, and IC₅₀ values .

Q. What computational methods predict binding modes of this compound with COX-2?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with COX-2 crystal structure (PDB: 5KIR). Focus on sulfonamide interactions with Arg120/His94 residues.

- MD Simulations : Run 100 ns trajectories to assess binding stability (RMSD <2 Å).

- Free Energy Calculations : Calculate ΔG binding with MM-PBSA to rank derivative potency .

Data Contradiction and Validation

Q. How to address conflicting bioactivity data across different assay platforms?

- Methodological Answer :

- Assay Replication : Repeat in 3+ independent labs using standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .

- Meta-Analysis : Compare results with structurally similar sulfonamides (e.g., celecoxib analogs) to identify assay-specific artifacts .

Q. What steps validate purity when HPLC and NMR data disagree?

- Methodological Answer :

- LC-MS : Combine retention time (HPLC) with mass-to-charge ratio to distinguish co-eluting impurities.

- 2D NMR : Use HSQC/HMBC to confirm connectivity and rule out contaminants.

- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (±0.3%) .

Tables for Key Data

Table 1 : Solvent Optimization for Sulfonamide Coupling

| Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| DCM | 62 | 92% | |

| THF | 78 | 95% | |

| DMF | 85 | 97% |

Table 2 : Biological Activity of Structural Analogs

| Analog Modification | IC₅₀ (COX-2, nM) | Selectivity (COX-2/COX-1) | Reference |

|---|---|---|---|

| Pyridine-C5 nitro | 12 ± 2 | 1500 | |

| Cyclopentyl chain elongation | 45 ± 5 | 800 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.